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Compound Name: 2,4-Dimethyl-8-hydroxyquinoline

Cat. No.: B055843 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethyl-8-
hydroxyquinoline

Abstract
This technical guide provides a comprehensive analysis of 2,4-Dimethyl-8-hydroxyquinoline
(DMHQ), a significant derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ).

Tailored for researchers, scientists, and professionals in drug development and materials

science, this document synthesizes fundamental physicochemical data with practical, field-

proven insights. We delve into the compound's structural attributes, synthesis pathways, core

physical properties, and chemical behaviors, with a special emphasis on its spectroscopic

profile and metal chelation capabilities. The guide includes detailed experimental protocols for

key characterization techniques and utilizes diagrams to illustrate molecular structure,

synthesis, and reaction mechanisms, ensuring both technical accuracy and accessible

understanding.

Introduction: The Significance of the 8-
Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal

chemistry and analytical science.[1] The strategic placement of a hydroxyl group at the C-8

position, adjacent to the heterocyclic nitrogen atom, creates a powerful bidentate chelating site.

[2] This ability to form stable, often colorful and fluorescent, complexes with a wide array of
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metal ions is the foundation of its utility.[3] Derivatives of 8-HQ are explored as

antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents, largely due to

their ability to modulate metal ion homeostasis in biological systems.[4]

2,4-Dimethyl-8-hydroxyquinoline (CAS No. 115310-98-0) enhances the core 8-HQ scaffold

with two methyl groups on the pyridine ring. These substitutions are not merely passive

additions; they sterically and electronically influence the molecule's properties, affecting its

solubility, basicity (pKa), and the stability and geometry of its metal complexes. This guide

serves to elucidate these specific properties, providing a foundational resource for its

application in novel research and development.

Chemical Identity and Synthesis
Molecular Structure and Identifiers
The fundamental identity of 2,4-Dimethyl-8-hydroxyquinoline is established by its structural

and chemical identifiers.

IUPAC Name: 2,4-dimethylquinolin-8-ol

Synonyms: 2,4-Dimethyl-8-quinolinol, 8-hydroxy-2,4-dimethylquinoline[5]

CAS Number: 115310-98-0[5]

Molecular Formula: C₁₁H₁₁NO[5]

Molecular Weight: 173.21 g/mol [5]

Caption: Chemical structure of 2,4-Dimethyl-8-hydroxyquinoline.

Synthesis Pathways
The synthesis of 8-hydroxyquinoline derivatives typically follows established heterocyclic

chemistry routes. While specific literature for the 2,4-dimethyl variant is not abundant, its

synthesis can be reliably achieved through methods analogous to the parent compound, such

as the Friedlander Synthesis.[6][3]
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The Friedlander synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with

a compound containing an α-methylene group adjacent to a carbonyl. For 2,4-Dimethyl-8-
hydroxyquinoline, a logical precursor would be 2-amino-3-hydroxyacetophenone, which

would be condensed with acetone. The methyl groups at positions 2 and 4 of the final product

originate from the ketone reactant.

2-Amino-3-hydroxy
acetophenone

Condensation & Cyclization

Acetone Base or Acid Catalyst
(e.g., NaOH or H₂SO₄)

2,4-Dimethyl-8-hydroxyquinoline 2 H₂O

Elimination

Click to download full resolution via product page

Caption: Overview of the Friedlander synthesis pathway.

Core Physical and Chemical Properties
The physical and chemical properties of a compound are paramount for its handling,

formulation, and application. The data below has been consolidated from various chemical

databases and supplier information.
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Property Value Source(s)

Appearance Yellowy Solid [5]

Melting Point 64-66 °C [5][7]

Boiling Point 325.4 °C at 760 mmHg [5][7]

Density 1.172 g/cm³ [5][7]

Flash Point 150.6 °C [5][7]

Water Solubility
Predicted to be low; parent 8-

HQ is insoluble.
[8]

Organic Solvent Solubility
Soluble in ethanol, acetone,

chloroform, and benzene.
[8][9]

pKa (Acidity/Basicity)

pK₁: 6.20 (+1, protonated

nitrogen)pK₂: 10.60 (0,

phenolic proton)

[7]

LogP (Octanol/Water) 2.557 [5][7]

Analysis of Properties
Melting and Boiling Points: The solid nature and relatively high boiling point are typical for a

bicyclic aromatic compound of this molecular weight.

Solubility: As with the parent 8-HQ, the compound is sparingly soluble in water but readily

dissolves in common organic solvents.[8][9] The LogP value of ~2.56 indicates a significant

lipophilic character, which is a critical parameter in drug development for predicting

membrane permeability.

pKa Values: The two pKa values are central to its chemical behavior. The pKa of 6.20

corresponds to the protonation of the pyridine nitrogen, indicating it is a weak base.[7] The

pKa of 10.60 is for the dissociation of the phenolic proton from the hydroxyl group.[7] This

phenolic acidity is crucial for deprotonation upon metal chelation.

The Chelation Mechanism: A Core Functionality
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The primary chemical utility of 2,4-Dimethyl-8-hydroxyquinoline stems from its role as a

bidentate chelating ligand. The nitrogen atom of the pyridine ring and the adjacent

deprotonated hydroxyl group act in concert to bind a single metal ion, forming a stable five-

membered ring.[2][6]

This process is highly pH-dependent. In acidic conditions, the ligand exists in its protonated

form and chelation is inhibited. As the pH increases towards and beyond the pKa of the

phenolic group, the hydroxyl group deprotonates, activating the compound for chelation. This

property is exploited in analytical chemistry for the selective precipitation or extraction of metal

ions by controlling the pH of the solution.[6][3]

DMHQ-OH
(Ligand)

[M(DMHQ-O)₂]
(Stable Chelate Complex)

2 units

M²⁺
(Metal Ion)

2H⁺

Click to download full resolution via product page

Caption: General workflow for the chelation of a divalent metal ion (M²⁺).

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a

dedicated, peer-reviewed spectrum for 2,4-Dimethyl-8-hydroxyquinoline is not readily

available, its profile can be accurately predicted based on the known spectra of 8-HQ, 2,4-

dimethylquinoline, and fundamental spectroscopic principles.[10][11][12][13]
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Spectroscopy Expected Characteristics

¹H NMR

Aromatic Protons (6.5-8.5 ppm): A complex

multiplet pattern arising from the protons on the

benzene ring. Methyl Protons (~2.5-2.7 ppm):

Two distinct singlets, each integrating to 3H,

corresponding to the methyl groups at the C-2

and C-4 positions. The exact chemical shift

would be influenced by their position relative to

the nitrogen atom. Hydroxyl Proton (variable): A

broad singlet, typically >9 ppm, whose position

is highly dependent on solvent and

concentration.

¹³C NMR

Aromatic Carbons (110-160 ppm): Multiple

signals corresponding to the carbons of the

quinoline ring system. C-OH Carbon (~155

ppm): The carbon attached to the hydroxyl

group would be significantly deshielded. Methyl

Carbons (~20-25 ppm): Two signals for the two

methyl group carbons.

FT-IR (cm⁻¹)

O-H Stretch (3200-3400): A broad band

indicating the hydroxyl group. C-H Aromatic

Stretch (~3050): Sharp peaks characteristic of

aromatic C-H bonds. C=N and C=C Stretch

(1500-1600): Strong absorptions from the

quinoline ring system. C-O Stretch (~1100-

1200): A band corresponding to the phenolic C-

O bond.[11]

UV-Vis In solvents like methanol or chloroform, multiple

absorption bands are expected, corresponding

to π→π* transitions within the aromatic system.

[11][12] For 8-HQ, maxima are observed around

240-260 nm and 310-320 nm.[11] Upon

chelation with a metal ion, a significant

bathochromic (red) shift of the longest

wavelength band is typically observed, often
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resulting in a colored solution. This shift is a

hallmark of chelate formation and is the basis

for its use in spectrophotometric analysis.

Applications in Research and Industry
The unique properties of the 8-hydroxyquinoline scaffold position its derivatives as valuable

tools in multiple fields.

Analytical Chemistry: Used as a reagent for the gravimetric, volumetric, and

spectrophotometric determination of metal ions.[6] The formation of insoluble or colored

chelates allows for precise quantification.

Medicinal Chemistry: The ability to chelate metal ions is crucial for its bioactivity. Derivatives

are investigated for their potential to disrupt metal-dependent enzymes in pathogens

(antibacterial/antifungal activity) or to restore metal ion balance in neurodegenerative

diseases.[6][4]

Materials Science: Metal complexes of 8-hydroxyquinoline, particularly the aluminum

complex (Alq₃), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) due to

their excellent fluorescence and electron transport properties.[2][6][3] The methyl

substitutions in DMHQ could be used to tune the electronic properties and solid-state

packing of such materials.

Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the

characterization of 2,4-Dimethyl-8-hydroxyquinoline.

Protocol 1: Determination of Melting Point
Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to

the literature value suggests a high-purity sample, while a broad or depressed range indicates

the presence of impurities.

Calibration: Calibrate the melting point apparatus using a certified standard with a known

melting point (e.g., benzoic acid).
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Sample Preparation: Place a small amount of finely powdered, dry DMHQ into a capillary

tube, tapping gently to create a packed column of 2-3 mm height.

Measurement: Place the capillary tube in the apparatus. Heat rapidly to ~10 °C below the

expected melting point (64 °C).

Fine Heating: Decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂).

Reporting: Report the melting range as T₁-T₂. For a pure sample, this range should be

narrow (≤ 2 °C).

Protocol 2: UV-Vis Spectroscopic Analysis and
Chelation Study
Causality: This protocol confirms the compound's electronic structure and demonstrates its

primary chemical function—chelation—through a quantifiable spectral shift.

Stock Solution Preparation: Accurately weigh ~5 mg of DMHQ and dissolve it in 50 mL of

spectroscopic grade methanol to create a stock solution (~0.1 mg/mL).

Ligand Spectrum: Dilute the stock solution to an appropriate concentration (~5-10 µg/mL)

with methanol. Record the UV-Vis spectrum from 200-500 nm against a methanol blank.

Note the wavelengths of maximum absorbance (λ_max).

Metal Salt Solution: Prepare a 1 mM solution of a metal salt (e.g., CuSO₄·5H₂O) in methanol.

Chelation Test: To a cuvette containing the diluted DMHQ solution from step 2, add a

stoichiometric equivalent (or slight excess) of the metal salt solution.

Complex Spectrum: Immediately mix and record the UV-Vis spectrum again from 200-500

nm.

Analysis: Compare the spectra from step 2 and step 5. A bathochromic shift in the long-

wavelength λ_max and a change in color are positive indicators of chelate complex
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formation.

Conclusion
2,4-Dimethyl-8-hydroxyquinoline is a functionally rich molecule whose properties are defined

by its core 8-hydroxyquinoline scaffold, further tuned by methyl substitutions. Its well-defined

physical properties, predictable spectroscopic profile, and potent metal-chelating ability make it

a valuable compound for researchers. From serving as a highly specific analytical reagent to

acting as a building block for advanced materials and potential therapeutic agents, DMHQ

embodies the versatility of "privileged structures" in modern science. This guide provides the

foundational knowledge necessary for its effective and innovative application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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